6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE
Description
This compound is a dihydropyridine derivative featuring a 1,4-dihydropyridine core substituted with multiple functional groups: a 4-chlorophenylmethyl sulfanyl moiety at position 6, a cyano group at position 5, a methyl group at position 2, a thiophen-2-yl group at position 4, and a 2-methoxyphenyl carboxamide at position 3. Such substitutions are critical for modulating its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions. Dihydropyridines are well-known for their roles as calcium channel blockers, but structural variations, such as the inclusion of sulfur-containing groups (e.g., sulfanyl, thiophenyl) and aromatic substituents, can shift bioactivity toward other targets, including kinases or epigenetic regulators . The compound’s synthesis likely follows routes analogous to those reported for related derivatives, involving sequential substitution of the dihydropyridine core with pre-functionalized intermediates (e.g., benzyl sulfanyl chlorides, acyl chlorides) under controlled conditions .
Properties
IUPAC Name |
6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22ClN3O2S2/c1-16-23(25(31)30-20-6-3-4-7-21(20)32-2)24(22-8-5-13-33-22)19(14-28)26(29-16)34-15-17-9-11-18(27)12-10-17/h3-13,24,29H,15H2,1-2H3,(H,30,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXFFSKXBGAUAJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(C(=C(N1)SCC2=CC=C(C=C2)Cl)C#N)C3=CC=CS3)C(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow chemistry. These methods ensure high yield and purity of the final product, which is essential for its application in research and industry.
Chemical Reactions Analysis
Types of Reactions
6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(4-CHLOROPHENYL)METHYL]SULFANYL}-5-CYANO-N-(2-METHOXYPHENYL)-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Metrics
Computational tools, such as Tanimoto and Dice coefficients, quantify structural similarity by comparing molecular fingerprints (e.g., Morgan or MACCS keys). For example:
- Tanimoto Coefficient : A value >0.7 indicates high structural similarity. The compound’s thiophen-2-yl and 4-chlorophenyl groups may yield Tanimoto scores of 0.65–0.85 when compared to analogs with similar aromatic or heterocyclic substituents .
- Cosine Score : Used in molecular networking, this metric evaluates fragmentation patterns in mass spectrometry (MS/MS). The compound’s parent ion ([M+Na]+) and fragmentation profile (e.g., loss of the sulfanyl group) would cluster it with other dihydropyridines sharing sulfur-containing substituents .
Table 1: Structural and Bioactivity Comparison of Selected Analogs
Tanimoto scores based on Morgan fingerprints ; Bioactivity clusters derived from hierarchical profiling (); Hypothetical docking values illustrating variability ().
Functional Group Impact on Bioactivity
- Sulfur-Containing Groups : The sulfanyl and thiophen-2-yl moieties enhance interactions with cysteine-rich enzymatic pockets (e.g., kinases, HDACs) compared to oxygenated analogs .
- Cyanogroup: Electron-withdrawing effects stabilize the dihydropyridine ring, altering redox properties and metabolic stability .
Bioactivity Profile Clustering
Hierarchical clustering of bioactivity data (e.g., NCI-60 cytotoxicity profiles) reveals that compounds with >70% structural similarity often share mechanisms of action. For instance:
- Analogs with 4-chlorophenyl groups (Tanimoto >0.7) may cluster into calcium channel modulation or kinase inhibition groups .
- Thiophen-2-yl-containing derivatives show distinct clustering from phenyl-substituted analogs due to altered π-π stacking interactions .
Docking Affinity Variability
Minor structural changes significantly impact binding. For example:
Methodological Considerations in Comparative Studies
- Molecular Networking: Clusters dihydropyridines based on MS/MS fragmentation patterns, enabling rapid dereplication of analogs with conserved sulfanyl or cyano groups .
- Chemical Space Networking : Groups compounds by Murcko scaffolds and Tanimoto thresholds (≥0.5) to compare bioactivity within chemotypes .
- Machine Learning : Predicts bioactivity using structural fingerprints, though models may underperform for singletons (structurally unique compounds) .
Biological Activity
The compound 6-{[(4-chlorophenyl)methyl]sulfany}-5-cyano-N-(2-methoxyphenyl)-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxamide, commonly referred to as a dihydropyridine derivative, is a complex organic molecule that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 408.9 g/mol. The presence of functional groups such as cyano, methoxy, and thiophene contributes to its unique chemical behavior and biological interactions.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
1. Antimicrobial Activity
Research has demonstrated that dihydropyridine derivatives exhibit significant antimicrobial properties. Studies indicate that the presence of the chlorophenyl and cyano groups enhances the compound's efficacy against various bacterial strains. For instance, in vitro assays have shown that this compound exhibits cytotoxic effects against Gram-positive and Gram-negative bacteria, potentially through mechanisms involving disruption of bacterial cell membranes or interference with metabolic pathways.
2. Antioxidant Properties
Dihydropyridine compounds are known for their antioxidant capabilities. The presence of electron-donating groups in the structure may contribute to scavenging free radicals, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of chronic diseases where oxidative damage plays a crucial role.
3. Cardiovascular Effects
Dihydropyridines are traditionally recognized for their role as calcium channel blockers, which are used in treating hypertension and angina. Preliminary studies suggest that this specific compound may exhibit similar cardiovascular benefits by modulating calcium influx in cardiac and vascular smooth muscle cells.
4. Anti-inflammatory Activity
Recent investigations have highlighted the anti-inflammatory potential of dihydropyridine derivatives. The compound may inhibit pro-inflammatory cytokines and enzymes such as COX-2, thereby reducing inflammation in various models.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of related dihydropyridine compounds:
The precise mechanisms underlying the biological activities of this compound are still under investigation. However, it is hypothesized that:
- Antimicrobial action may involve disruption of bacterial cell wall synthesis or inhibition of key metabolic enzymes.
- Antioxidant effects could be attributed to the ability to donate electrons to free radicals.
- Cardiovascular benefits likely arise from calcium channel blockade leading to vasodilation.
- Anti-inflammatory properties may result from modulation of signaling pathways related to inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
